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Compound of Interest

Compound Name: BSJ-02-162

Cat. No.: B12408806

For Researchers, Scientists, and Drug Development Professionals

Introduction

BSJ-02-162 is a potent, bifunctional small molecule known as a proteolysis-targeting chimera
(PROTACQ). It is designed to induce the degradation of Cyclin-Dependent Kinase 4 (CDK4) and
Cyclin-Dependent Kinase 6 (CDK®6), key regulators of the cell cycle. This technical guide
provides an in-depth overview of the physicochemical properties of BSJ-02-162, along with
detailed experimental protocols and a visualization of its mechanism of action. This information
is intended to support researchers in the fields of oncology, cell biology, and drug discovery.

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its biological
activity, pharmacokinetic profile, and formulation development. Below is a summary of the
known properties of BSJ-02-162.

Quantitative Data Summary

The following tables summarize the key physicochemical parameters for BSJ-02-162 and its
constituent components, the CDK4/6 inhibitor palbociclib and the E3 ligase ligand
pomalidomide.

Table 1: General Physicochemical Properties of BSJ-02-162
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Property Value Source/Method
Molecular Formula Ca3Ha9N1107
Molecular Weight 831.92 g/mol [1]
CAS Number 2139329-47-6 [1]
Appearance Solid [1]
Color Light yellow to yellow [1]
Calculated logP 3.09 [2]

Table 2: Solubility of BSJ-02-162

. Concentration
Solvent Solubility Notes
(mM)

May require
sonication.
Hygroscopic DMSO
DMSO 25 mg/mL 30.05 _ .
can impact solubility;
use freshly opened

solvent.[1]

Table 3: Physicochemical Properties of Constituent Moieties
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Property Palbociclib Pomalidomide
Molecular Formula C24H20N702 C13H11N304
Molecular Weight 447.53 g/mol 273.24 g/mol [3]

7.4 (piperazine N), 3.9 ]
pKa o Not available
(pyridine N)[4][5]

logP (at pH 7.4) 0.99[4] Not available

pH-dependent: >0.7 mg/mL

Aqueous Solubility (pH = 4.3) to <0.002 mg/mL ~0.01 mg/mL[3]
(pH 9.0)[4]
DMSO Solubility Not specified ~15 mg/mL[6]

Mechanism of Action: A Signhaling Pathway

BSJ-02-162 functions as a PROTAC, inducing the degradation of CDK4 and CDKG®. It consists
of a ligand for CDK4/6 (derived from palbociclib) and a ligand for the E3 ubiquitin ligase
Cereblon (CRBN) (derived from thalidomide), connected by a chemical linker.[7] This
bifunctional nature allows BSJ-02-162 to bring CDK4/6 into close proximity with CRBN, leading
to the ubiquitination and subsequent proteasomal degradation of the kinases.[8] The
degradation of CDK4/6 prevents the phosphorylation of the Retinoblastoma protein (Rb), which
in turn keeps the E2F transcription factor sequestered, leading to G1 cell cycle arrest.[8]
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Caption: Mechanism of action of BSJ-02-162.
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Experimental Protocols

Accurate determination of physicochemical properties is essential for drug development. The

following sections describe standard protocols for key parameters.

Determination of Aqueous Solubility (Shake-Flask
Method)

This protocol outlines the equilibrium solubility determination using the widely accepted shake-

flask method.

Preparation of Saturated Solution:

o Add an excess amount of BSJ-02-162 to a known volume of the desired aqueous buffer
(e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial.

o Ensure a sufficient excess of solid material remains to maintain saturation.
Equilibration:

o Agitate the vial at a constant temperature (e.g., 25°C or 37°C) using a shaker or magnetic
stirrer for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

Phase Separation:

o After equilibration, separate the undissolved solid from the saturated solution. This is
typically achieved by centrifugation followed by filtration through a chemically inert filter
(e.g., 0.22 um PVDF or PTFE syringe filter) that does not bind the compound.

Quantification:

o Determine the concentration of BSJ-02-162 in the clear filtrate using a validated analytical
method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

o Prepare a standard curve with known concentrations of BSJ-02-162 to quantify the
amount in the saturated solution.

Data Reporting:
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o Express the solubility in units of mass per volume (e.g., mg/mL or pg/mL) or molarity (e.g.,

mM or uM) at the specified temperature and pH.
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Caption: Experimental workflow for solubility determination.

Determination of Octanol-Water Partition Coefficient

(logP)

The shake-flask method is also the standard for experimental logP determination.

e Preparation of Phases:

o Pre-saturate n-octanol with water and water (or a suitable buffer like PBS, pH 7.4) with n-

octanol by mixing them and allowing the phases to separate.
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 Partitioning:

o

Dissolve a known amount of BSJ-02-162 in one of the pre-saturated phases.

[¢]

Mix equal volumes of the n-octanol and aqueous phases in a sealed container.

[e]

Shake the mixture for a defined period (e.g., 1-2 hours) to allow for partitioning of the
compound between the two phases.

[¢]

Allow the phases to separate completely, which can be aided by centrifugation.
¢ Quantification:
o Carefully sample an aliquot from both the n-octanol and the aqueous layers.

o Determine the concentration of BSJ-02-162 in each phase using a suitable analytical
method like HPLC-UV.

o Calculation:

o Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol
phase to the concentration in the aqueous phase: P = [Concentration in n-octanol] /
[Concentration in agueous phase]

o The logP is the base-10 logarithm of P: logP = logio(P)

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a common method for determining the ionization constants (pKa) of a
compound.

e Sample Preparation:

o Dissolve an accurately weighed amount of BSJ-02-162 in a suitable solvent system. For
compounds with low aqueous solubility, a co-solvent system (e.g., water-methanol) may
be necessary.

o Titration:
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o Calibrate a pH meter with standard buffers.
o Place the sample solution in a thermostatted vessel and immerse the pH electrode.

o Titrate the solution with a standardized solution of a strong acid (e.g., HCI) or a strong
base (e.g., NaOH), adding the titrant in small, precise increments.

o Record the pH of the solution after each addition of the titrant, allowing the reading to
stabilize.

o Data Analysis:
o Plot the pH of the solution against the volume of titrant added to generate a titration curve.

o The pKa value corresponds to the pH at the half-equivalence point, which is the point
where half of the acidic or basic functional group has been neutralized. This can be
determined from the inflection point of the first derivative of the titration curve.

Storage and Handling

Proper storage is crucial to maintain the integrity of BSJ-02-162.
e Solid Form: Store as a powder at -20°C for up to 3 years or at 4°C for up to 2 years.[1]

 In Solvent: Prepare stock solutions in a suitable solvent like DMSO. Aliquot and store at
-80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[1]

Conclusion

This technical guide provides a comprehensive summary of the known physicochemical
properties of BSJ-02-162, a potent CDK4/6 degrader. The provided data and experimental
protocols are intended to facilitate further research and development of this and similar
molecules. Understanding these fundamental properties is a critical step in translating
promising research compounds into effective therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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